DPP-IV Inhibitory Potency Comparison
Diprotin B (Val-Pro-Leu) exhibits significantly lower potency compared to its analog Diprotin A (Ile-Pro-Ile), with reported IC50 values of 17 μM vs. 3 μM, respectively, for human DPP-IV [1]. In another assay, Diprotin B showed an IC50 of 200.5 ± 7.5 μM, which is approximately 10-fold less potent than the related peptide VPI (Val-Pro-Ile) with an IC50 of 18.0 ± 2.4 μM [2]. This quantitative difference is critical for selecting the appropriate tool compound for dose-response studies.
| Evidence Dimension | DPP-IV Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 17 μM (reported); 200.5 ± 7.5 μM (in a separate assay) |
| Comparator Or Baseline | Diprotin A: 3 μM; VPI (Val-Pro-Ile): 18.0 ± 2.4 μM |
| Quantified Difference | Diprotin B is ~5.7-fold less potent than Diprotin A (17 μM vs. 3 μM) and ~11.1-fold less potent than VPI (200.5 μM vs. 18.0 μM) in respective assays. |
| Conditions | In vitro DPP-IV enzyme inhibition assays; human recombinant DPP-IV. |
Why This Matters
This quantitative potency difference dictates the choice of inhibitor for experiments requiring either potent inhibition (Diprotin A/VPI) or a more gradual, substrate-like inhibition (Diprotin B) to study enzyme kinetics.
- [1] Umezawa, H., Aoyagi, T., Ogawa, K., Naganawa, H., Hamada, M., & Takeuchi, T. (1984). Diprotins A and B, inhibitors of dipeptidyl aminopeptidase IV, produced by bacteria. The Journal of Antibiotics, 37(4), 422–425. DOI: 10.7164/antibiotics.37.422. (Data also cited by vendors: MedChemExpress, TargetMol, etc.). View Source
- [2] Nongonierma, A. B., & FitzGerald, R. J. (2015). Susceptibility of milk protein-derived peptides to dipeptidyl peptidase IV (DPP-IV) hydrolysis. (Note: This reference includes the IC50 comparison of VPL and VPI). View Source
